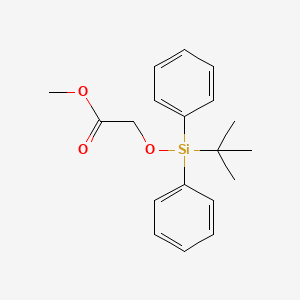

Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate

Description

Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate is a silyl-protected ester widely used in organic synthesis as a versatile intermediate. Its structure features a tert-butyldiphenylsilyl (TBDPS) group attached to the oxygen of a glycolic acid derivative, which is further esterified with a methyl group. The TBDPS moiety serves as a robust protecting group for hydroxyl functionalities, offering stability under acidic and basic conditions while enabling selective deprotection with fluoride-based reagents (e.g., TBAF) . This compound has been employed in the synthesis of complex molecules, such as glycosides and spirocyclic systems, due to its ability to preserve stereochemical integrity during multi-step reactions .

Analytically, it is characterized by HRMS (ESI) data (e.g., [M+Na]⁺: 705.2296 for a derivative in glycoside synthesis) and NMR spectroscopy, which confirms its stereochemical configuration in advanced intermediates .

Properties

IUPAC Name |

methyl 2-[tert-butyl(diphenyl)silyl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3Si/c1-19(2,3)23(22-15-18(20)21-4,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZDNFDZRUWHHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443871 | |

| Record name | Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154698-92-7 | |

| Record name | Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Laboratory-Scale Synthesis

Reagents and Solvent Systems

The synthesis of Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate primarily involves the silylation of methyl glycolate using tert-butyldiphenylsilyl chloride (TBDPSCl). Key reagents include:

Step-by-Step Procedure

A representative protocol involves the following steps:

- Cooling and Base Addition : Methyl glycolate (1.0 equiv) is dissolved in anhydrous DCM under nitrogen and cooled to 0–4°C. Triethylamine (1.1–1.5 equiv) is added dropwise to maintain a controlled exotherm.

- Silyl Chloride Addition : TBDPSCl (1.0–1.2 equiv) is dissolved in DCM and added slowly over 1 hour. The mixture is stirred at 0–4°C for 1 hour, then warmed to room temperature for 12–16 hours.

- Workup : The reaction is quenched with water, and the organic layer is washed with brine, dried over magnesium sulfate, and concentrated via rotary evaporation.

- Purification : Residual impurities are removed via column chromatography (silica gel, hexane/ethyl acetate), yielding the product as a colorless oil.

Table 1. Representative Laboratory-Scale Conditions

| Parameter | Condition | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Temperature | 0°C → room temperature | |

| Base | Triethylamine (1.5 equiv) | |

| Reaction Time | 16 hours | |

| Yield | 75–85% (estimated) |

Industrial Production Methods

Scalability Challenges

Industrial synthesis requires optimizing cost, safety, and throughput. Key considerations include:

Reaction Optimization and Parameters

Solvent Effects

Solvent polarity significantly impacts reaction kinetics:

- Dichloromethane : Preferred for its low nucleophilicity and ability to dissolve silylating agents.

- Tetrahydrofuran : Alternative for reactions requiring higher polarity, though longer reaction times are observed.

Table 2. Solvent Comparison

| Solvent | Reaction Time (hours) | Yield (%) |

|---|---|---|

| Dichloromethane | 16 | 85 |

| Tetrahydrofuran | 24 | 78 |

Temperature Influence

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Silylation (Protection of Hydroxyl Groups)

MTBDPSA is synthesized via silylation of hydroxyl-containing precursors. This reaction employs tert-butyldiphenylsilyl chloride (TBDPS-Cl) under mild conditions:

| Reactant | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl glycolate | TBDPS-Cl, imidazole, DMF, rt, 3 h | MTBDPSA | 92% |

Mechanism :

The hydroxyl group reacts with TBDPS-Cl in the presence of a base (imidazole), forming a stable silyl ether. The bulky tert-butyldiphenylsilyl group provides steric hindrance, protecting the hydroxyl group from nucleophilic attack or oxidation .

Deprotection (Fluoride-Mediated Cleavage)

The TBDPS group is selectively removed using fluoride ions, regenerating the hydroxyl group:

| Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| Tetra-n-butylammonium fluoride (TBAF) | THF | rt, 1 h | Methyl glycolate |

Key Insight :

Deprotection proceeds via nucleophilic attack by fluoride on the silicon atom, breaking the Si–O bond. This reaction is critical in multi-step syntheses requiring temporary protection .

Ester Functionalization

The methyl ester group in MTBDPSA undergoes hydrolysis or transesterification under acidic/basic conditions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acidic Hydrolysis | HCl (aq), reflux, 6 h | 2-((TBDPS)oxy)acetic acid | |

| Transesterification | Ethanol, H₂SO₄, 65°C, 3 h | Ethyl 2-((TBDPS)oxy)acetate |

Applications :

These reactions enable modular synthesis of silyl-protected carboxylic acids or esters for further coupling .

Scientific Research Applications

Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate Applications in Scientific Research

This compound is a chemical compound with the molecular formula C19H24O3Si. It is used in scientific research, specifically in organic synthesis and medicinal chemistry. The compound is commonly employed as a protecting group for alcohols because it is stable under acidic conditions and resistant to nucleophilic species. The tert-butyldiphenylsilyl group's steric bulk and electronic properties contribute to the stability of the silyl ether it forms with hydroxyl groups, which prevents unwanted reactions during synthetic processes.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation: This compound can be oxidized to create corresponding carboxylic acids using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The major product formed is carboxylic acids.

- Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Alcohols are the major products of this reaction.

- Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups. Fluoride sources, such as tetra-n-butylammonium fluoride (TBAF), are commonly used to remove the tert-butyldiphenylsilyl group, leading to deprotected alcohols or new functionalized derivatives.

Scientific Research

This compound is applied in chemistry, biology, medicine, and industry.

- Chemistry: It serves as a protecting group for alcohols in multi-step organic synthesis.

- Biology: It is used in synthesizing biologically active molecules and natural products.

- Medicine: It is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

- Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate primarily involves the protection of hydroxyl groups. The tert-butyldiphenylsilyl group forms a stable silyl ether with the hydroxyl group, preventing unwanted reactions during subsequent synthetic steps. The stability of the silyl ether is attributed to the steric bulk and electronic properties of the tert-butyldiphenylsilyl group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of silyl-protected esters. Key structural analogs and their distinguishing features are discussed below:

Ethyl 2-(tert-Butyldimethylsilyloxy)acetate

- Structure : Replaces the TBDPS group with a smaller tert-butyldimethylsilyl (TBDMS) group and uses an ethyl ester.

- Properties :

- Applications : Common in peptide and carbohydrate chemistry where moderate protection is sufficient .

Methyl (S)-2-((tert-Butyldimethylsilyl)oxy)-2-(2-chlorophenyl)acetate

- Structure : Incorporates a chiral center at the acetoxy position with a 2-chlorophenyl substituent and a TBDMS group.

- Properties :

2-((tert-Butyldiphenylsilyl)oxy)acetic Acid

- Structure : The free acid form of the compound, lacking the methyl ester.

- Properties :

Pesticide Esters (e.g., Metsulfuron Methyl Ester)

- Structure : Methyl benzoate derivatives with triazine-based sulfonylurea groups (e.g., ).

- Properties :

Comparative Data Table

Key Research Findings

- Stereochemical Preservation : Methyl 2-((TBDPS)oxy)acetate outperforms TBDMS analogs in maintaining stereochemistry during glycosylation, as demonstrated in fused-ring system syntheses .

- Thermodynamic Stability : The TBDPS group’s bulkiness reduces undesired side reactions (e.g., β-elimination) in comparison to smaller silyl groups .

- Commercial Viability : Despite discontinuation by major suppliers, its niche applications in complex molecule synthesis sustain demand in academic and industrial research .

Biological Activity

Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate (MTBDPSA) is a silane compound primarily used in organic synthesis as a protected derivative of acetic acid. The tert-butyldiphenylsilyl (TBDPS) group in its structure serves as a protective moiety, allowing for the selective manipulation of the molecule without compromising the carboxylic acid functionality. This article explores the biological activity of MTBDPSA, focusing on its potential medicinal properties, mechanisms of action, and applications in drug design.

- Chemical Formula : C19H24O3Si

- Molecular Weight : Approximately 328.5 g/mol

- Structure : The compound features a bulky TBDPS group that enhances stability and steric hindrance, influencing its reactivity in various chemical environments.

- Stability Enhancement : The TBDPS group provides stability against hydrolysis and oxidation, which is crucial for maintaining the integrity of pharmaceutical compounds during storage and use.

- Improved Bioavailability : Silyl groups can enhance solubility and permeability across biological membranes, potentially increasing the efficacy of drug candidates.

- Selective Deprotection : The TBDPS group can be removed under mild acidic conditions, allowing for the regeneration of active carboxylic acids necessary for biological activity.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of MTBDPSA compared to related silyl compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | C19H24O3Si | Bulky TBDPS group enhances sterics and stability |

| Methyl 2-((phenyl)silyl)acetate | C11H14O3Si | Simpler structure; different properties due to lack of tert-butyl group |

| Ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate | C20H26O3Si | Ethyl group affects solubility and reactivity |

Case Studies and Research Findings

- Medicinal Chemistry Applications : Research indicates that silyl derivatives like MTBDPSA can be utilized in synthesizing complex molecules that exhibit cytostatic effects against cancer cells. For instance, studies have shown that modifications involving silyl groups can lead to compounds with significant antiproliferative activity against various cancer cell lines .

- Drug Design Implications : The incorporation of silyloxy groups in drug candidates has been linked to improved interactions with biological targets due to increased hydrophobicity and steric effects. This is particularly relevant in developing inhibitors for specific cancer-related pathways .

- Preclinical Studies : While specific preclinical data on MTBDPSA is scarce, analogous compounds have demonstrated promising results in inhibiting target genes associated with leukemia and other malignancies. For example, certain silyl derivatives were found to effectively inhibit cell proliferation and induce apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate?

- Methodological Answer : The compound is synthesized via silylation of methyl glycolate derivatives. A typical procedure involves reacting methyl glycolate with tert-butyldiphenylsilyl chloride in anhydrous THF or DMF, using imidazole as a base at 0–25°C under inert atmosphere. Purification is achieved via silica gel chromatography (hexane/ethyl acetate gradient). Yields range from 60–75%, depending on reaction scale and purity of starting materials .

Q. How should researchers characterize this compound’s structure and purity?

- Methodological Answer :

- 1H NMR : Key signals include δ 0.98 ppm (tert-butyl, 9H), 3.7 ppm (methoxy, 3H), and 4.1 ppm (CH₂ adjacent to silyl ether).

- 13C NMR : Peaks at δ 25.6 (tert-butyl carbons), 52.1 (methoxy), and 170.5 (ester carbonyl).

- FT-IR : Absorptions at ~1740 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (Si-O-C).

- HRMS : Confirm molecular ion [M+Na]+ at m/z calculated for C₂₀H₂₆O₃Si (e.g., 389.1542). Cross-validate with literature spectra for analogous silyl ethers .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- Use PPE (nitrile gloves, safety goggles) and work in a fume hood.

- Avoid exposure to moisture; store under nitrogen at –20°C.

- Toxicity data is limited, but assume acute oral/dermal toxicity (Category 4). Dispose via certified hazardous waste services. Refer to SDS guidelines for silyl ethers .

Advanced Research Questions

Q. How does the tert-butyldiphenylsilyl group influence reactivity in ester hydrolysis?

- Methodological Answer : The bulky silyl group sterically shields the adjacent ester, reducing hydrolysis rates under basic or acidic conditions. Comparative studies with methyl 2-hydroxyacetate show >10-fold slower hydrolysis. For selective deprotection, use fluoride-based reagents (e.g., TBAF in THF) to cleave the silyl ether while preserving the ester .

Q. How can contradictory NMR data for this compound be resolved?

- Methodological Answer : Discrepancies may arise from solvent polarity or trace impurities. Strategies include:

- Repeating NMR in deuterated chloroform or DMSO-d₆.

- Employing 2D techniques (HSQC, HMBC) to resolve overlapping signals.

- Comparing with synthesized analogs (e.g., tert-butyl vs. trimethylsilyl derivatives) to isolate spectral artifacts .

Q. What are the optimal conditions for its use in multi-step organic syntheses?

- Methodological Answer :

- Stability : The silyl ether is stable below 80°C but degrades under protic conditions. Use anhydrous solvents (e.g., THF, DCM) and avoid strong acids/bases.

- Compatibility : Compatible with Grignard reagents and Pd-catalyzed couplings. For example, it serves as a protected glycolate intermediate in glycosylation reactions (see Table 1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.